molecular formula C10H14N4OS B14939914 6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B14939914
M. Wt: 238.31 g/mol
InChI Key: OVYZPWYFRNNADV-UHFFFAOYSA-N
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Description

6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl isothiocyanate to form an intermediate, which is then cyclized using a suitable oxidizing agent such as sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake .

Properties

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

6-ethyl-2-ethylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H14N4OS/c1-4-7-6(3)11-9-12-10(16-5-2)13-14(9)8(7)15/h4-5H2,1-3H3,(H,11,12,13)

InChI Key

OVYZPWYFRNNADV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)SCC)C

Origin of Product

United States

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